2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)-
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Overview
Description
2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, trifluoromethyl, and butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinamine core, followed by the introduction of the butoxy, nitro, and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with the reagents used.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups in place of the chloro or trifluoromethyl groups.
Scientific Research Applications
2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its diverse functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in electron transfer reactions, while the pyridinamine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinamine, N,N,3,6-tetramethyl-
- N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl) pyridin-2-amine
Uniqueness
Compared to similar compounds, 2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- is unique due to the presence of the butoxy group, which can influence its solubility and reactivity. Additionally, the combination of multiple functional groups in a single molecule provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
79614-95-2 |
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Molecular Formula |
C17H13ClF6N4O5 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
N-[3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-chloro-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C17H13ClF6N4O5/c1-2-3-4-33-14-9(17(22,23)24)6-11(27(29)30)12(13(14)28(31)32)26-15-10(18)5-8(7-25-15)16(19,20)21/h5-7H,2-4H2,1H3,(H,25,26) |
InChI Key |
PJBCTWXGXDEKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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